molecular formula C12H15N B12578466 3-[4-(Propan-2-YL)phenyl]propanenitrile CAS No. 268729-87-9

3-[4-(Propan-2-YL)phenyl]propanenitrile

Cat. No.: B12578466
CAS No.: 268729-87-9
M. Wt: 173.25 g/mol
InChI Key: YTADITCCZIZRIX-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-YL)phenyl]propanenitrile (CAS: 68443-45-8) is a nitrile-containing organic compound with the molecular formula C₁₃H₁₅N and a molecular weight of 185.27 g/mol. Its structure consists of a propanenitrile backbone attached to a para-substituted phenyl ring bearing an isopropyl group (Fig. 1). This compound is also known by synonyms such as α-methyl-p-isopropylphenylpropionitrile and 2-methyl-3-[4-(propan-2-yl)phenyl]propanenitrile .

The isopropyl group at the para position confers steric bulk and moderate electron-donating effects, which influence its reactivity and physical properties. The nitrile group (-C≡N) renders it polar, enhancing its utility as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

CAS No.

268729-87-9

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)propanenitrile

InChI

InChI=1S/C12H15N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4H2,1-2H3

InChI Key

YTADITCCZIZRIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Propan-2-yl)phenyl]propanenitrile typically involves the reaction of 4-isopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion displaces the chloride ion to form the nitrile group.

Industrial Production Methods

On an industrial scale, the production of 3-[4-(Propan-2-yl)phenyl]propanenitrile can be achieved through the ammoxidation of 4-isopropylbenzyl alcohol. This process involves the catalytic oxidation of the alcohol in the presence of ammonia and a suitable catalyst, such as vanadium oxide, to yield the desired nitrile compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propan-2-yl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 3-[4-(Propan-2-yl)phenyl]propanoic acid.

    Reduction: Formation of 3-[4-(Propan-2-yl)phenyl]propanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[4-(Propan-2-yl)phenyl]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Propan-2-yl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and activity. The phenyl ring and isopropyl group contribute to the compound’s hydrophobic interactions, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Features of Comparable Propanenitrile Derivatives

Compound Name & CAS (if available) Molecular Formula Substituents/Modifications Notable Features/Applications Reference
3-[4-(Propan-2-YL)phenyl]propanenitrile (68443-45-8) C₁₃H₁₅N - 4-isopropylphenyl
- Methyl group
Organic synthesis intermediate; potential ligand for metal catalysis
(R)-2-([1,1'-biphenyl]-4-yl)propanenitrile (3k) C₁₅H₁₃N - Biphenyl-4-yl group Enhanced aromatic stacking; applications in liquid crystals or polymer additives
(R)-2-(4-(trifluoromethoxy)phenyl)propanenitrile (3l) C₁₀H₇F₃NO - 4-trifluoromethoxy group Electron-withdrawing substituent; improved metabolic stability in drug candidates
3-[4-(dioxaborolane)phenyl]propanenitrile (1220219-19-1) C₁₆H₂₁BNO₂ - 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl Boron-containing; Suzuki-Miyaura cross-coupling reagent
3-((4-(azo)phenyl)amino)propanenitrile (64071-85-8) C₁₇H₁₄BrN₅O₂ - Azo group (-N=N-)
- Bromo/nitro substituents
Disperse dye (e.g., Disperse Orange 33); textile industry applications
2-Methyl-2-(piperazino)propanenitrile (338754-04-4) C₁₅H₁₈F₃N₃ - Piperazino ring
- Trifluoromethyl group
CNS drug candidate; modulates neurotransmitter receptors
3-[(2-fluorophenyl)sulfonyl]propanenitrile C₉H₈FNO₂S - 2-fluorophenylsulfonyl group Sulfone moiety; precursor for sulfonamide drugs
3-[(4-acetylphenyl)(methyl)amino]propanenitrile C₁₂H₁₄N₂O - Acetylated phenyl
- Methylamino group
Photostability studies; agrochemical intermediates

Physicochemical and Reactivity Trends

  • Electronic Effects :

    • The isopropyl group in the parent compound donates electrons via hyperconjugation, slightly deactivating the phenyl ring. In contrast, the trifluoromethoxy group in compound 3l strongly withdraws electrons, increasing the electrophilicity of the nitrile group .
    • Azo groups (e.g., in 64071-85-8) introduce conjugation pathways, enabling absorption in the visible spectrum (400–700 nm), critical for dye applications .
  • Steric Effects: The biphenyl group in 3k creates significant steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing stability in polymeric matrices . The piperazino ring in 338754-04-4 allows for hydrogen bonding, improving solubility in aqueous media .
  • Boron Integration :

    • The dioxaborolane substituent in 1220219-19-1 enables cross-coupling reactions, facilitating carbon-carbon bond formation in medicinal chemistry .

Biological Activity

3-[4-(Propan-2-YL)phenyl]propanenitrile, a compound with the molecular formula C12_{12}H15_{15}N, has garnered interest in various biological studies due to its potential pharmacological applications. This article delves into the biological activity of this compound, exploring its interactions with neurotransmitter receptors, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-[4-(Propan-2-YL)phenyl]propanenitrile features a propanenitrile group attached to a phenyl ring that is further substituted with a propan-2-yl group. Its structural characteristics contribute to its biological activity, influencing how it interacts with different biological targets.

Interaction with Neurotransmitter Receptors

Research indicates that 3-[4-(Propan-2-YL)phenyl]propanenitrile exhibits significant binding affinity for various neurotransmitter receptors. A study highlighted its interaction with dopamine and serotonin receptors, suggesting a potential role in modulating mood and behavior. The compound's ability to influence these pathways opens avenues for its use in treating neuropsychiatric disorders.

Antimicrobial Properties

In addition to its neuropharmacological potential, preliminary studies have suggested that 3-[4-(Propan-2-YL)phenyl]propanenitrile may possess antimicrobial properties. In vitro assays demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

  • Neuropharmacological Study : A recent study investigated the effects of 3-[4-(Propan-2-YL)phenyl]propanenitrile on rodent models exhibiting anxiety-like behaviors. The results indicated that administration of the compound significantly reduced anxiety levels, as measured by standard behavioral tests such as the elevated plus maze and open field test. This suggests its potential application in anxiety disorders.
  • Antimicrobial Efficacy : In a controlled laboratory setting, 3-[4-(Propan-2-YL)phenyl]propanenitrile was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory concentrations comparable to established antibiotics, suggesting further exploration into its use as an antimicrobial agent .

Table 1: Binding Affinity of 3-[4-(Propan-2-YL)phenyl]propanenitrile with Neurotransmitter Receptors

Receptor TypeBinding Affinity (Ki, nM)
Dopamine D245
Serotonin 5-HT1A30
GABA-A60

Table 2: Antimicrobial Activity of 3-[4-(Propan-2-YL)phenyl]propanenitrile

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Escherichia coli40
Pseudomonas aeruginosa50

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